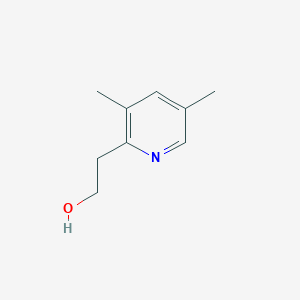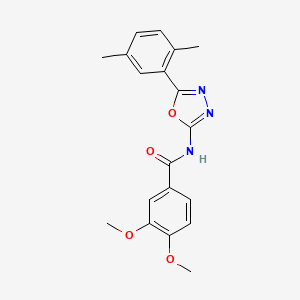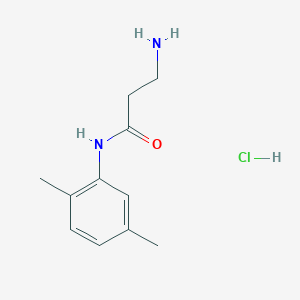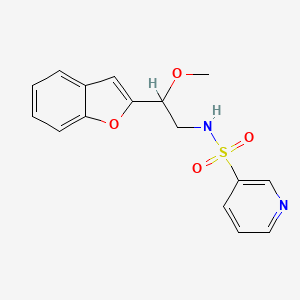
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a chemical compound with the CAS Number: 1171338-63-8 . It has a molecular weight of 151.21 and its IUPAC name is 2-(3,5-dimethyl-2-pyridinyl)ethanol . The compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is 1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Das et al. (2017) introduced Schiff base ligands, including derivatives similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol, to synthesize Cd(II) Schiff base complexes. These complexes demonstrated significant corrosion inhibition properties on mild steel surfaces treated with hydrochloric acid. The study established a connection between inorganic chemistry's coordination compounds and corrosion engineering, offering a new perspective on protecting metal surfaces through molecular design (Das et al., 2017).
Fluorescent Chemosensors
Shylaja et al. (2020) developed dimethylfuran tethered 2-aminopyridine-3-carbonitriles, through a microwave-assisted synthesis, demonstrating the potential of these compounds as fluorescent chemosensors. One of the synthesized compounds showed high sensitivity and selectivity towards Fe3+ ions and picric acid, indicating the practical applications of such molecules in detecting and quantifying environmental and biological analytes (Shylaja et al., 2020).
Molecular and Crystal Structure Analysis
Baker et al. (1995) focused on the synthesis of a ligand similar to 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol and its palladium(II) chloride complex. This research provided insights into the molecular structure of these complexes, revealing a trimeric structure described as a 'molecular tricorn'. Such detailed structural analyses contribute to the understanding of metal-ligand interactions and their implications for designing new materials with specific properties (Baker et al., 1995).
Supramolecular Assemblies
Arora and Pedireddi (2003) studied the crystal engineering of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including pyridine derivatives. This work highlights the role of hydrogen bonding in forming complex structures with potential applications in materials science, showcasing the versatility of pyridine derivatives in constructing ordered molecular assemblies (Arora & Pedireddi, 2003).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H312 and H318 suggest that it is harmful in contact with skin and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposure occurs .
Propiedades
IUPAC Name |
2-(3,5-dimethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHNEPBZFMEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)
![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)



![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)
![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)